molecular formula C16H22N2O2 B7931645 Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester

Cat. No.: B7931645
M. Wt: 274.36 g/mol
InChI Key: QQUBUVDSBTVPFP-UHFFFAOYSA-N
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Description

Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is a complex organic compound that features a cyclopropyl group, a pyrrolidine ring, and a carbamic acid benzyl ester moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester typically involves multiple steps, starting with the formation of the pyrrolidine ring. One common method involves the cyclization of an appropriate precursor under acidic or basic conditions. The cyclopropyl group can be introduced via a cyclopropanation reaction, often using reagents such as diazomethane or Simmons-Smith reagents. The final step involves the formation of the carbamic acid benzyl ester, which can be achieved through the reaction of the amine with benzyl chloroformate under basic conditions .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to improve reaction efficiency and yield. Additionally, the use of automated synthesis platforms can help in scaling up the production while maintaining the purity and consistency of the product .

Chemical Reactions Analysis

Types of Reactions

Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols or amines .

Scientific Research Applications

Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester has several applications in scientific research:

Mechanism of Action

The mechanism of action of Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester involves its interaction with specific molecular targets. The cyclopropyl and pyrrolidine moieties can interact with enzymes or receptors, leading to changes in their activity. The carbamic acid benzyl ester group can undergo hydrolysis, releasing active intermediates that can further interact with biological targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Cyclopropyl-pyrrolidin-3-ylmethyl-carbamic acid benzyl ester is unique due to the combination of its structural features, which confer specific chemical and biological properties. The presence of the cyclopropyl group enhances its stability, while the pyrrolidine ring provides a versatile scaffold for further modifications. The carbamic acid benzyl ester moiety allows for targeted interactions with biological molecules, making it a valuable compound in medicinal chemistry .

Properties

IUPAC Name

benzyl N-cyclopropyl-N-(pyrrolidin-3-ylmethyl)carbamate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H22N2O2/c19-16(20-12-13-4-2-1-3-5-13)18(15-6-7-15)11-14-8-9-17-10-14/h1-5,14-15,17H,6-12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQUBUVDSBTVPFP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1N(CC2CCNC2)C(=O)OCC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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